Dolastatin 10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Dolastatin 10 discovery and isolation from Dolabella auricularia

Discovery and Isolation of Dolastatin 10

The pursuit of this compound was a monumental effort in natural product chemistry. Key details of its isolation are summarized in the table below.

| Aspect | Details |

|---|---|

| Source Organism | The marine shell-less mollusk Dolabella auricularia (sea hare) from the Indian Ocean (Mauritius) [1] [2] [3]. |

| Research Lead | Pioneered by Dr. George R. Pettit and colleagues, beginning in the 1970s [1] [4]. |

| Isolation Scale | Required 1,600 kg of D. auricularia to isolate dolastatins 10-15 [3] [4]. |

| Reported Yield | Extremely low, in the range of 10⁻⁶ to 10⁻⁷% yield [4]. This equates to roughly 10-100 mg per 1,000 kg of source material. |

| True Biosynthetic Origin | Subsequent research identified marine cyanobacteria (Symploca species) as the true producer, explaining its potent bioactivity and scarcity in the sea hare [5] [6]. |

The immense scale of the initial isolation, requiring over a ton of biological material for milligram quantities of compound, highlights the extreme scarcity of this compound in nature and the dedication required for its discovery [4].

Diagram summarizing the challenging isolation journey of this compound, from source identification to the key discovery of its true biosynthetic origin.

Structural Elucidation and Synthesis

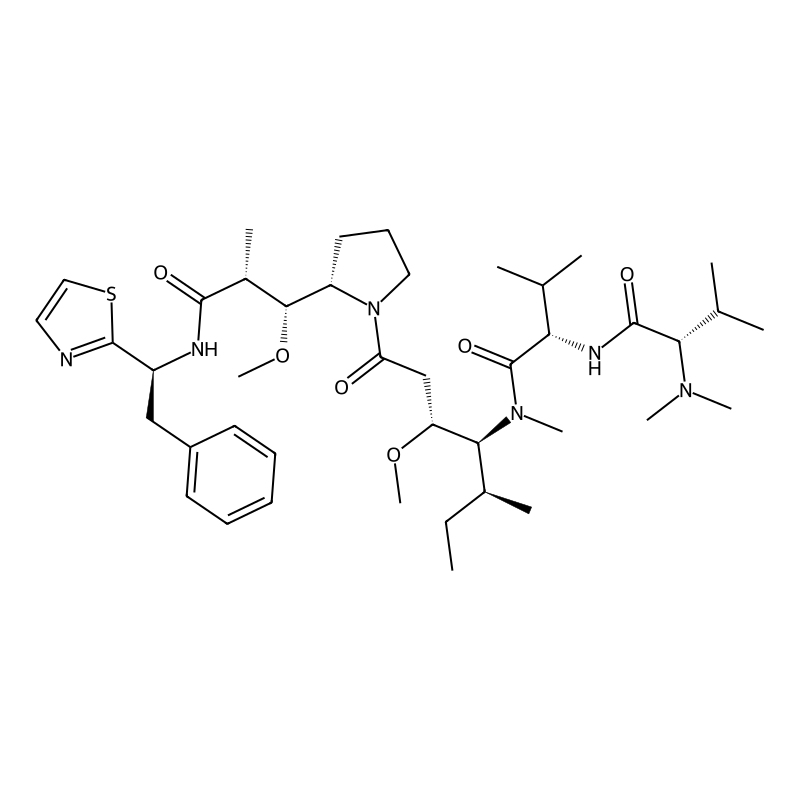

This compound is a linear pentapeptide containing several unique amino acid residues, which are key to its potent activity [1].

- Chemical Structure: The structure, with a molecular formula of C₄₂H₆₈N₆O₆S and a molecular weight of 785.1 Da, was elucidated using NMR and mass spectrometry [7] [1] [8]. The sequence, from the N- to C-terminus, is Dov–Val–Dil–Dap–Doe, where [1]:

- Dov: (S)-dolavaline

- Val: (S)-valine

- Dil: (3R,4S,5S)-dolaisoleuine

- Dap: (2R,3R,4S)-dolaproine

- Doe: (S)-dolaphenine (a C-terminal primary amine)

- Total Synthesis: The absolute configuration was confirmed, and a practical total synthesis was developed, which was crucial for producing sufficient material for biological evaluation and drug development [9] [10].

Mechanism of Action

This compound functions as a potent antimitotic agent, disrupting cell division.

- Primary Target: It powerfully inhibits tubulin polymerization, a critical process for forming the mitotic spindle during cell division [1] [2].

- Binding Site: It binds to the vinca alkaloid domain on β-tubulin, preventing the assembly of microtubules [2].

- Cellular Consequences: This inhibition leads to cell cycle arrest at the metaphase of mitosis, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells [1] [2].

Diagram illustrating the mechanism of action of this compound, from binding tubulin to inducing cancer cell death.

Biological Activity and Preclinical Data

This compound exhibits extraordinary cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines, as summarized below.

| Cell Line / Model | Assay Type | Activity (IC₅₀ / ED₅₀) | Key Findings / Context |

|---|---|---|---|

| L1210 Murine Leukemia | In vitro (cell growth) | 0.03 nM [1] / 0.5 nM [2] | Among the most potent cytostatic effects known. |

| P388 Leukemia (Mouse) | In vivo (life span) | N/A | Led to life span prolongation in murine models [1]. |

| NCI-H69 Small Cell Lung Cancer | In vitro | 0.059 nM [1] | Activity linked to Bcl-2 phosphorylation [1]. |

| DU-145 Human Prostate Cancer | In vitro | 0.5 nM [1] | Confirmed broad-spectrum potency. |

| Various Human Lymphoma | In vitro | ~3-4 logs stronger than vincristine [1] | Activity reversible if agent removed within 4h [1]. |

| Tubulin Polymerization | Cell-free (purified tubulin) | 1.2 µM [2] | More potent than vinblastine in inhibiting GTP hydrolysis [2]. |

Clinical Translation and ADC Development

While this compound itself showed only occasional efficacy and dose-limiting toxicity in human clinical trials, its legacy is profound [7] [1].

- The Toxicity Hurdle: The clinical development of this compound as a single agent was ultimately halted during phase II trials due to a lack of separation between its efficacy and toxicity (e.g., peripheral neuropathy) [7] [1].

- Revolution as ADC Payloads: The nanomolar cytotoxicity of this compound made it an ideal candidate for Antibody-Drug Conjugates (ADCs). By chemically linking synthetic analogs of this compound to tumor-specific antibodies, the cytotoxic "payload" could be delivered directly to cancer cells, sparing healthy tissues [7] [1] [6].

- Key Analogues: The two primary derivatives are:

- MMAE (Monomethyl auristatin E, "vedotin")

- MMAF (Monomethyl auristatin F, "mafodotin") [7]

- Approved Drugs: This strategy has led to several FDA-approved ADC drugs, including Brentuximab vedotin (Adcetris) for lymphomas, and others for bladder cancer and more [7] [1] [6].

Current Research and Future Directions

Research continues to build upon the foundation laid by this compound.

- Genetic Blueprint: A landmark 2024 study successfully decoded the gene cluster responsible for producing this compound in cyanobacteria [6]. This opens the door to using synthetic biology to produce the compound and engineer novel analogs.

- Ongoing Clinical Impact: The field of this compound-derived ADCs remains highly active, with over 36 ADCs carrying various pentapeptide analogs in preclinical and clinical development, featured in more than 200 human trials [7].

The journey of this compound from a scarce marine natural product to the cornerstone of modern ADC technology stands as a powerful testament to the value of fundamental natural product research in driving pharmaceutical innovation.

References

- 1. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a powerful cytostatic peptide derived from ... [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of dolastatins 10–15 from the marine mollusc ... [sciencedirect.com]

- 4. Isolation of dolastatins 10-15 from the marine mollusc ... [asu.elsevierpure.com]

- 5. Isolation of this compound from the marine ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Decoding the genes behind this compound paves the way for ... [pharmacy.ufl.edu]

- 7. Discovery and Development of this compound-Derived ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound 82269 [bpsbioscience.com]

- 9. Stereoselective synthesis of this compound and its congeners [sciencedirect.com]

- 10. synthesis of (–)-dolastatin 10. X-Ray molecular structure ... [pubs.rsc.org]

dolastatin 10 structure-activity relationship SAR studies

Core Structure and Mechanism of Action

Dolastatin 10 is a linear pentapeptide with a unique structure: Dov–Val–Dil–Dap–Doe [1] [2].

- Dov: (S)-dolavaline (a unique amino acid)

- Val: (S)-valine

- Dil: (3R,4S,5S)-dolaisoleuine (a unique amino acid)

- Dap: (2R,3R,4S)-dolaproine (a unique amino acid)

- Doe: (S)-dolaphenine (a C-terminal primary amine)

Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis [3] [1]. It binds to the β-tubulin subunit at a site near the vinca domain [4].

The diagram below illustrates the core structure of this compound and the impact of its key structural regions on activity and modification tolerance.

Quantitative SAR and Anticancer Potency

This compound exhibits exceptional potency against a range of cancer cell lines, as shown in the table below.

Table 1: In Vitro Anticancer Activity of this compound [1] [2]

| Cancer Cell Line | IC₅₀ Value | Cell Line Description |

|---|---|---|

| L1210 leukemia cells | 0.03 nM | Murine lymphocyte leukemia |

| NCI-H69 cells | 0.059 nM | Human small cell lung cancer |

| DU-145 cells | 0.5 nM | Human prostate cancer |

| Various cancer lines (DA1-DA5) | Sub-nanomolar to low nanomolar | Novel derivatives with C-terminal modifications [3] |

The table below summarizes the key structural regions of this compound and the consequences of their modification.

Table 2: Summary of this compound Structure-Activity Relationships

| Structural Region | Tolerance for Modification | Key SAR Insights and Consequences |

|---|---|---|

| N-terminus (Dov) | Moderate | The dimethylated amine is critical for potency. Used for conjugation in early ADCs, but modifications can alter physicochemical properties [3] [5]. |

| Central Core (Val, Dil, Dap) | Low | This region is highly conserved. The unique stereochemistry of Dil and Dap is essential for maintaining the bioactive conformation and high-affinity tubulin binding [3] [2]. |

| C-terminus (Doe) | High | The most tolerant site for modification. Successful strategies include: • Replacing the thiazole ring with triazoles [3]. • Introducing diverse linkable groups (e.g., primary amines, anilines, alcohols, phenols, thiols) for ADC development without significant loss of potency [5]. | | Overall Molecule | - | The retention time in cells is a key factor for its high cytotoxicity, attributed to its slow efflux and tight binding to tubulin [3] [1]. |

Experimental Protocols in SAR Studies

Key experimental methodologies used to establish the SAR of this compound and its analogs include in vitro cytotoxicity, tubulin polymerization, and competitive binding assays.

Table 3: Key Experimental Assays for Evaluating this compound Analogs

| Assay Type | Protocol Summary | Key Measured Outcomes |

|---|---|---|

| In Vitro Cytotoxicity | Cells (e.g., SKOV-3, A549, L1210) are seeded in 96-well plates and incubated with compounds for a set duration (e.g., 72 hours). Cell viability is measured using colorimetric assays like MTT [1] [5]. | IC₅₀ values (concentration that inhibits 50% of cell growth). |

| Tubulin Polymerization Inhibition | Porcine brain tubulin is incubated with test compounds in a buffer at 37°C. Polymerization is monitored by measuring light absorption (turbidity) over time (e.g., 60 minutes) [3] [5]. | % Inhibition of polymerization at specific concentrations (e.g., 3 µM). IC₅₀ values for the inhibition process. |

| Competitive Binding Studies | Tubulin is incubated with a radiolabeled reference ligand (e.g., [³H]-vincristine or [³H]-GTP) in the presence of the test compound. The amount of bound radioligand is quantified [4] [6]. | % Inhibition of vincristine or GTP binding. Confirms the compound binds at the vinca site. |

From SAR to Clinical Applications

SAR studies directly facilitated the development of successful ADCs by guiding the creation of optimized payloads.

- Monomethyl auristatin E (MMAE): A derivative where the C-terminal Doe unit is simplified, and the N-terminal Dov is modified with a mono-methylated amine and a linkable group. It is the payload in Brentuximab vedotin (Adcetris) [1] [2].

- Monomethyl auristatin F (MMAF): Features a C-terminal phenylalanine derivative with a charged group, which reduces cell permeability and confines the cytotoxic activity to targeted cells [7].

The primary challenge with the parent this compound was dose-limiting systemic toxicity, including peripheral neuropathy, which halted its clinical development as a single agent [1]. SAR research provided the solution by creating potent derivatives (like MMAE and MMAF) that could be strategically delivered via ADCs, thereby improving the therapeutic window and leading to multiple FDA-approved drugs [1] [8].

References

- 1. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. Marine Antitumor Peptide this compound: Biological Activity, ... [mdpi.com]

- 3. Synthesis and anticancer properties of novel this compound ... [sciencedirect.com]

- 4. Direct photoaffinity labeling by this compound of the amino ... [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of novel this compound derivatives ... [sciencedirect.com]

- 6. Antineoplastic agents 365. This compound SAR probes [asu.elsevierpure.com]

- 7. Progress in the discovery and development of anticancer ... [pubs.rsc.org]

- 8. Decoding the genes behind this compound paves the way ... [ufhealth.org]

Comprehensive Technical Guide: Dolastatin 10 Preclinical Efficacy in In Vivo Xenograft Models

Introduction and Background

Dolastatin 10 is a highly potent marine-derived pentapeptide originally isolated from the Indian Ocean mollusk Dolabella auricularia, though its true biosynthetic source was later identified as symbiotic marine cyanobacteria [1] [2]. This compound has emerged as one of the most significant natural product discoveries in oncology drug discovery due to its exceptional potency at nanomolar concentrations against various cancer cell lines and its unique mechanism of action as a tubulin polymerization inhibitor [2]. The structural complexity of this compound includes several unusual amino acid residues: (S)-dolavaline (Dov), (S)-valine (Val), (3R,4S,5S)-dolaisoleuine (Dil), (2R,3R,4S)-dolaproine (Dap), and (S)-dolaphenine (Doe) as the C-terminal primary amine [2]. Despite initial challenges in clinical development due to toxicity concerns, this compound has found remarkable success as the warhead component in antibody-drug conjugates (ADCs), with several FDA-approved therapies derived from its structure [1] [2].

The preclinical development of this compound represents a crucial phase in understanding its potential therapeutic utility, with in vivo xenograft models providing essential insights into its antitumor efficacy, pharmacokinetic properties, and mechanism-based toxicities. This comprehensive technical review synthesizes the available preclinical data on this compound from xenograft studies, details experimental methodologies, and explains its mechanism of action, with particular emphasis on quantitative efficacy outcomes across various tumor models. The transition of this compound from a standalone agent to the foundation of multiple ADC platforms highlights the importance of thorough preclinical characterization and underscores the value of marine natural products as sources of novel oncotherapeutic agents [1].

Comprehensive Antitumor Efficacy in Xenograft Models

The preclinical efficacy profile of this compound has been extensively evaluated across multiple human tumor xenograft models established in immunodeficient mice. These studies have consistently demonstrated the compound's broad-spectrum activity against various cancer types, with particularly notable efficacy observed in lymphoma, lung cancer, and prostate cancer models [2]. The potent antitumor effects of this compound in these experimental systems provided the fundamental rationale for its advancement to clinical trials and later application as a payload in antibody-drug conjugates.

Table 1: this compound Efficacy in Preclinical In Vivo Xenograft Models

| Cancer Type | Model System | Dosing Regimen | Efficacy Outcomes | Key Findings |

|---|---|---|---|---|

| Lymphoma | Human non-Hodgkin lymphoma cell lines [2] | Not specified | Significant tumor growth inhibition | 3-4 logarithms more potent than vincristine in vitro |

| Small Cell Lung Cancer | NCI-H69 xenografts [2] | Not specified | Induction of tumor apoptosis | IC~50~ = 0.059 nM in vitro; Bcl-2 phosphorylation-mediated apoptosis |

| Prostate Cancer | DU-145 xenografts [2] | Not specified | Potent antitumor activity | IC~50~ = 0.5 nM in vitro |

| Various Solid Tumors | MX-1 breast, LOXO-1 melanoma, L2987 lung colon cancers [1] | Multiple dosing schedules | Tumor growth inhibition | Supported clinical development as tubulin-targeting agent |

In the WSU-DLCL2 human diffuse large cell lymphoma model, this compound demonstrated exceptional potency, though interestingly, its derivative auristatin PE (TZT-1027) showed approximately 50-fold greater antiproliferative activity at concentrations as low as 10 pg/mL [2]. This enhanced efficacy of synthetic analogs highlighted the potential for structural optimization to improve the therapeutic window of this compound-based compounds. Similarly, in small cell lung cancer (SCLC) models, this compound effectively induced apoptosis through phosphorylation of Bcl-2, a mechanism distinct from conventional tubulin-targeting agents [2]. This ability to engage multiple apoptotic pathways represents a significant advantage in overcoming resistance mechanisms that often limit the efficacy of traditional chemotherapeutic agents.

The in vivo efficacy of this compound across various xenograft models provided compelling evidence for its continued development, though the translation to clinical success required innovative approaches to manage its toxicity profile. The creation of antibody-drug conjugates using this compound derivatives such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) ultimately enabled the therapeutic potential of this compound class to be realized while mitigating systemic exposure [1] [2]. These ADCs, including the FDA-approved brentuximab vedotin (Adcetris), leverage the exceptional potency of Dolastatin-derived warheads while directing their activity to tumor cells expressing specific surface antigens, demonstrating how thorough preclinical characterization can guide successful drug development strategies even for compounds with challenging toxicity profiles.

Experimental Protocols for In Vivo Studies

Xenograft Model Establishment and Dosing

The methodological framework for evaluating this compound in preclinical xenograft models follows established protocols for antitumor efficacy testing, with specific adaptations to account for the compound's exceptional potency and mechanism of action. While complete methodological details for this compound-specific studies are not fully elaborated in the available literature, the standard approach involves implanting human tumor cells or fragments subcutaneously into immunodeficient mice (typically severe combined immunodeficient - SCID - or nude mice) to establish measurable tumors before initiating treatment [1] [3]. The H460 large cell lung cancer xenograft tumor model has been specifically referenced in studies of tubulin-targeting agents derived from marine cyanobacteria, providing a relevant model system for evaluating this compound analogs [4].

For dosing regimen design, this compound has been evaluated using various schedules in preclinical models, with particular attention to its maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). Pharmacokinetic studies using radioactive labeling in human Burkitt lymphoma CA46 cells revealed that the tight binding of this compound to tubulin results in prolonged intracellular residence time, which influenced administration strategy [2]. This finding suggests that continuous infusion approaches might be superior to bolus injection for optimizing the therapeutic index, as they maintain drug exposure within the therapeutic window while potentially mitigating peak concentration-dependent toxicities. The design of dosing regimens must also account for the mechanism-based toxicity profile of this compound, with peripheral neuropathy emerging as a primary dose-limiting effect in clinical studies [2].

Efficacy Endpoint Assessment

The quantitative assessment of this compound efficacy in xenograft models employs standard oncology preclinical endpoints, with tumor volume measurements collected regularly throughout the study period using calipers or advanced imaging modalities. The primary efficacy metrics typically include tumor growth inhibition (TGI) calculations, which compare the change in tumor volume between treated and control groups over time, and tumor doubling time prolongation [3]. In the context of this compound's mechanism of action, specific attention should be paid to histopathological markers of apoptosis and mitotic arrest in excised tumor tissues, as these provide mechanistic confirmation of its tubulin-targeting activity.

Additional pharmacodynamic assessments often include immunohistochemical analysis of biomarkers relevant to this compound's mechanism, such as cleavage of caspase-3 as an apoptosis marker and phosphorylation status of Bcl-2 in responsive models like small cell lung cancer [2]. For comprehensive efficacy evaluation, these tumor-focused analyses should be complemented by systemic toxicity monitoring, including regular body weight measurements, clinical observations, and hematological and clinical chemistry assessments at study termination. The integration of efficacy and toxicity data enables calculation of the therapeutic index, which was ultimately determined to be insufficient for this compound as a standalone agent but highly favorable when deployed as a targeted payload in antibody-drug conjugates [2].

Mechanism of Action and Signaling Pathways

The primary molecular mechanism underlying this compound's potent antitumor activity involves direct binding to the β-subunit of tubulin at the vinca domain, which effectively inhibits tubulin polymerization and disrupts microtubule dynamics [1] [2]. This interaction occurs at distinct pharmacological sites on tubulin, with this compound and related compounds targeting the vinca site to interfere with tubulin assembly and destabilize microtubules [1]. The engagement of this target triggers a cascade of cellular events beginning with the disruption of mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase [1]. This arrest ultimately activates apoptotic pathways through both mitochondrial and direct signaling mechanisms.

The downstream consequences of tubulin inhibition by this compound extend beyond simple cell cycle disruption. In small cell lung cancer models, this compound has been shown to induce phosphorylation of Bcl-2, an anti-apoptotic protein that is frequently overexpressed in this malignancy [2]. This phosphorylation event inactivates Bcl-2's protective function and promotes apoptosis through the mitochondrial pathway. Additionally, the prolonged intracellular retention of this compound due to its high-affinity binding to tubulin contributes to sustained pharmacodynamic effects even after plasma concentrations have declined [2]. This unique property differentiates it from other tubulin-targeting agents and may explain its exceptional potency in preclinical models.

Diagram: this compound Mechanism of Action and Apoptotic Signaling Pathway

This compound induces apoptosis through tubulin inhibition and Bcl-2 phosphorylation.

The signaling pathways modulated by this compound extend to additional mechanisms beyond direct tubulin binding. Research has shown that tubulin-targeting compounds from marine cyanobacteria can induce proteasome-mediated tubulin degradation through engagement of novel pharmacological sites, as demonstrated by the gatorbulin class of compounds [1]. While this specific mechanism has not been confirmed for this compound, it highlights the potential for additional mechanisms that may contribute to the overall efficacy of tubulin-targeting agents. The comprehensive disruption of normal cellular functions through these interconnected pathways ultimately leads to the effective elimination of tumor cells in xenograft models and explains the broad-spectrum activity observed across multiple cancer types in preclinical studies.

ADC Development and Clinical Translation

The transition from standalone agent to targeted payload in antibody-drug conjugates represents the most significant development in the translational pathway of this compound [1] [2]. The exceptional potency of this compound, while limiting its utility as a conventional chemotherapeutic due to systemic toxicity, made it an ideal candidate for ADC warhead application. Through systematic structure-activity relationship studies, researchers developed derivatives of this compound, most notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which retained the potent tubulin-inhibiting activity while incorporating functional groups for conjugation to targeting antibodies [2]. These advances effectively addressed the therapeutic index limitations that hindered the clinical development of the parent compound.

The ADC platform technology leverages the target specificity of monoclonal antibodies to deliver this compound-derived warheads directly to tumor cells, thereby minimizing systemic exposure and reducing off-target toxicity [1]. The commercial success of brentuximab vedotin (Adcetris), an anti-CD30 monoclonal antibody conjugated to MMAE, validated this approach and demonstrated the potential of this compound-based therapeutics in clinical oncology [2]. This ADC received FDA approval in 2011 for the treatment of anaplastic large T-cell systemic malignant lymphoma and Hodgkin lymphoma, creating a new therapeutic option for patients with these malignancies and establishing marine natural products as viable sources of modern targeted therapies.

Diagram: Antibody-Drug Conjugate Mechanism with this compound Derivatives

ADC mechanism utilizing this compound derivatives for targeted tumor cell killing.

The clinical development history of this compound provides important insights into the challenges and opportunities in translating potent natural products to clinical applications. Initial phase II clinical trials of this compound as a single agent demonstrated limited efficacy against several solid tumors, including ovarian carcinoma, soft tissue sarcoma, breast cancer, and hepatobiliary pancreatic carcinoma [2]. The dosing limitations imposed by toxicity concerns, particularly peripheral neuropathy, likely prevented the administration of therapeutic doses sufficient for robust antitumor effects in these clinical settings [2]. However, the ADC paradigm fundamentally addressed these limitations by separating efficacy from toxicity through targeted delivery, resulting in the current success of this compound-derived compounds in clinical oncology and establishing a blueprint for the development of other potent cytotoxins from marine sources.

Conclusion and Future Perspectives

The comprehensive preclinical evaluation of this compound in xenograft models established this marine-derived compound as one of the most potent antitumor agents discovered from natural sources, with demonstrated efficacy across multiple cancer types at nanomolar concentrations [2]. The elucidation of its molecular mechanism as a vinca-site tubulin inhibitor provided a rational basis for its observed biological activity and informed the development of structural analogs with improved properties [1]. While the transition to clinical application required innovative approaches to manage its toxicity profile, the ultimate success of this compound-derived warheads in antibody-drug conjugates validates the continued investigation of marine natural products as sources of oncotherapeutic agents.

References

- 1. Progress in the discovery and development of anticancer ... [pubs.rsc.org]

- 2. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Efficacy and Proteomic Prediction of Molecular ... [mdpi.com]

- 4. Dolastatins and their analogues present a compelling ... [sciencedirect.com]

dolastatin 10 pharmacokinetics and pharmacodynamics profile

Mechanism of Action and Pharmacodynamics

Dolastatin 10 is a potent antimitotic agent that targets tubulin, the building block of microtubules. Its primary mechanism involves binding to the β-subunit of tubulin at the vinca alkaloid domain, inhibiting tubulin polymerization and GTP hydrolysis [1] [2]. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, preventing cell division and ultimately inducing apoptosis [3] [4]. A key downstream effect is the phosphorylation of the Bcl-2 oncoprotein, which promotes programmed cell death, particularly in cancers like small cell lung cancer where Bcl-2 is overexpressed [4] [5].

The diagram below illustrates the mechanism of action and downstream effects leading to apoptosis:

The pharmacodynamic effects of this compound are characterized by exceptional potency at the nanomolar or even picomolar level [4] [5].

- In Vitro Cytotoxicity: The table below summarizes the potent cytotoxic effects of this compound on various cancer cell lines [4] [5].

| Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|

| L1210 Leukemia | 0.03 nM | [4] |

| Small Cell Lung Cancer (NCI-H69) | 0.059 nM | [4] [5] |

| Human Prostate Cancer (DU-145) | 0.5 nM | [4] [5] |

| Non-Hodgkin Lymphoma | Highly active (specific IC₅₀ not listed) | [4] |

- Target Engagement: Its binding to tubulin is characterized by high affinity, which results in a prolonged intracellular residence time due to very slow efflux from cells, contributing to its sustained effects [6].

Pharmacokinetic Profile

The pharmacokinetics (PK) of this compound are marked by rapid distribution and high plasma clearance, which presented significant challenges for its efficacy as a single agent.

- Human PK Parameters: Data from phase I clinical trials where this compound was administered as an intravenous (IV) bolus every 3 weeks are summarized below [6].

| Parameter | Value | Notes |

|---|---|---|

| Terminal Half-life | 12.7 - 18.9 hours | Considerably longer than in mice (~5.6 h) [6]. |

| Plasma Clearance | 4.2 - 4.5 L/h/m² | Slower than in mice, but still indicates rapid elimination [6]. |

| Volume of Distribution | Not specified in detail | Suggests extensive tissue distribution [6]. |

| Protein Binding | 81 - 90% (across species) | High binding, reducing fraction of free, active drug [6]. |

- Metabolism and Elimination: Specific metabolic pathways are not detailed in the search results. However, early studies in mice using radiolabeled drug showed that plasma levels of the parent compound declined rapidly after IV administration, with only 10% of total radioactivity attributable to this compound after 15 minutes, indicating extensive and rapid metabolism [6]. The route of elimination is not explicitly stated.

Preclinical to Clinical Translation

Preclinical models provided important, albeit imperfect, insights for clinical development.

- Toxicity Predictions: Preclinical toxicology studies accurately predicted that myelotoxicity (bone marrow suppression), particularly neutropenia, would be the dose-limiting toxicity (DLT) in humans [6]. However, the mild peripheral sensory neuropathy observed in patients was not predicted by animal studies [6].

- Efficacy Translation: While this compound showed strong activity against subcutaneously implanted xenografts in mice at high single IV doses [6], its clinical efficacy was disappointing. It demonstrated only modest activity in a phase I trial and failed to show sufficient efficacy in subsequent phase II trials for various solid tumors, including prostate cancer, soft tissue sarcoma, breast cancer, and hepatobiliary pancreatic carcinoma [4] [7]. The disparity between potent in vitro activity and limited clinical efficacy is attributed to its challenging PK profile, including rapid clearance and high protein binding [6].

Evolution into ADC Warheads

The high potency and defined mechanism of this compound, while limiting as a single agent, made it an ideal candidate for use as a "warhead" in Antibody-Drug Conjugates (ADCs) [3] [7].

- Structural Derivatives: Synthetic modifications led to the creation of auristatins, including monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) [7]. These derivatives retain the potent tubulin-inhibiting activity of the parent compound.

- Clinical Success with ADCs: By conjugating these derivatives to tumor-specific monoclonal antibodies, the therapeutic index was dramatically improved. The antibody delivers the cytotoxic warhead directly to cancer cells, minimizing systemic exposure and reducing toxicity [4] [7]. This approach culminated in the 2011 FDA approval of Brentuximab vedotin (Adcetris) for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma [4] [5] [7]. Many other ADCs utilizing MMAE or MMAF are now in clinical trials or have been approved, solidifying the legacy of this compound [3] [7].

Key Experimental Methodologies

For researchers, key methods used to characterize this compound included:

- Tubulin Polymerization Assay: Inhibition of polymerization was measured using purified tubulin, often in a glutamate-based buffer, and monitored spectroscopically [2].

- Radioligand Binding Assay: The ability to inhibit the binding of radiolabeled vinblastine or vincristine to tubulin was used to confirm its binding at the vinca domain [2] [8].

- Cell-Based Cytotoxicity Assays: The extreme potency required highly sensitive assays, such as the MTT assay, to determine IC₅₀ values in the sub-nanomolar range [5].

- Pharmacokinetic Analysis: Due to its low circulating concentrations, sensitive methods like HPLC coupled with electrospray ionization mass spectrometry (HPLC-EI-MS) or a cell-based (L1210) bioassay were developed and validated for human trials [6].

This compound's story is a powerful example of how a deep understanding of a natural product's mechanism and pharmacokinetics can pivot a developmental hurdle into a therapeutic breakthrough.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound, a powerful cytostatic peptide derived from ... [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the discovery and development of anticancer ... [pubs.rsc.org]

- 4. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 5. Marine Antitumor Peptide this compound: Biological Activity, ... [mdpi.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. The Evolution of this compound Derivatives as Sources ... [pharmacognosy.us]

- 8. Antineoplastic agents 365. This compound SAR probes [experts.umn.edu]

Mechanism of Apoptosis Induction via the Bax/Bcl-2 Pathway

Dolastatin 10 is a potent antitumor agent that primarily works by inhibiting tubulin polymerization, which disrupts microtubule function [1] [2]. This initial trigger sets off a cascade of events that ultimately leads to programmed cell death, or apoptosis, through the mitochondrial pathway.

The diagram below illustrates the sequential mechanism from initial microtubule disruption to final apoptosis execution.

The process can be broken down into several key stages:

- Microtubule Disruption: this compound binds to tubulin, inhibiting its polymerization into microtubules [1] [2]. This is the primary and well-established mechanism of action.

- Bcl-2 Phosphorylation: A crucial downstream event is the phosphorylation of the anti-apoptotic protein Bcl-2 [1] [2]. Phosphorylation can inactivate Bcl-2, disrupting its normal function [3].

- Altered Bax/Bcl-2 Balance: The inactivation of Bcl-2 tilts the cellular balance in favor of pro-apoptotic proteins like Bax. Research on lymphoma cells shows that treatment with this compound and other agents can lead to a decrease in Bcl-2 protein levels and a concurrent increase in the Bax/Bcl-2 ratio [4].

- Mitochondrial Apoptosis: A high Bax/Bcl-2 ratio promotes Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c into the cytosol [3] [5] [6]. Cytochrome c then triggers the formation of the apoptosome and activation of caspase enzymes, executing cell death [7] [8].

Quantitative Antitumor Potency

The following table summarizes the potent in vitro cytotoxicity of this compound against various human cancer cell lines.

| Cancer Cell Line | IC₅₀ Value | Reference / Context |

|---|---|---|

| L1210 Leukemia cells | 0.03 nM | [1] |

| Small Cell Lung Cancer (NCI-H69) | 0.059 nM | [1] |

| Human Prostate Cancer (DU-145) | 0.5 nM | [1] |

| Human Lymphoma cell lines (DB, HT, RL, SR) | ~3-4 logs stronger than vincristine | [1] |

Experimental Research Approaches

To investigate this apoptotic pathway, researchers typically employ a combination of biochemical and cellular assays. The workflow below outlines key experimental methods.

Based on the literature, here are the methodologies for key experiments:

Studying Bax/Bcl-2 Ratio Modulation: As demonstrated in a study on Reh human leukemia cells, researchers treat cells with this compound (e.g., at its IC₅₀ of 0.1 ng/mL) alone or in combination with other agents like bryostatin 1 [4]. Protein expression is analyzed by Western Blotting using specific antibodies against Bax and Bcl-2. The relative protein levels are quantified to calculate the Bax/Bcl-2 ratio, a critical metric for pro-apoptotic commitment [4] [9].

Confirming Apoptosis: The use of flow cytometry with Annexin V/propidium iodide (PI) staining is a standard method to confirm and quantify apoptosis. This technique distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4].

Verifying the Primary Target (Tubulin): The direct interaction of this compound with tubulin is confirmed using in vitro tubulin polymerization assays. In these experiments, the compound is added to a solution of purified tubulin, and the inhibition of microtubule formation is measured spectroscopically by a decrease in turbidity [1] [2].

Therapeutic Application and Drug Development

The profound potency of this compound has been successfully harnessed through antibody-drug conjugate (ADC) technology. Due to systemic toxicity observed in clinical trials, the direct use of this compound as a drug was limited [1]. However, its synthetic derivative, monomethyl auristatin E (MMAE), is used as the cytotoxic payload in ADCs like Brentuximab vedotin (Adcetris) [1]. This ADC delivers MMAE specifically to cancer cells, minimizing off-target effects and providing an effective therapy for anaplastic large T-cell lymphoma and Hodgkin lymphoma [1].

Conclusion and Research Implications

Future research could focus on:

- Combination Therapies: Exploring synergies with other agents that further modulate Bcl-2 family proteins [3] [10].

- Resistance Mechanisms: Investigating how cancer cells develop resistance to this compound and related ADCs, potentially through mutations in tubulin or apoptotic pathway components [6].

- Novel Analogs: Designing new derivatives based on the this compound structure to improve efficacy and reduce toxicity [1].

References

- 1. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. The role of Bcl ‑ 2 in controlling the transition between autophagy and... [spandidos-publications.com]

- 4. Bax:Bcl-2 ratio modulation by bryostatin 1 and novel ... [sciencedirect.com]

- 5. Apoptosis regulator BAX [en.wikipedia.org]

- 6. of Mechanisms - BCL family proteins in mitochondrial 2 apoptosis [nature.com]

- 7. Bistability in Apoptosis: Roles of Bax, Bcl-2, and Mitochondrial ... [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 9. Activity-dependent regulation of the BAX/BCL-2 pathway ... [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The role of BCL - 2 family proteins in regulating apoptosis ... [frontiersin.org]

dolastatin 10 binding site on tubulin vinca alkaloid domain

Mechanism of Action and Binding Site

Dolastatin 10 exerts its powerful cytostatic effect by targeting tubulin and disrupting microtubule dynamics. The core aspects of its mechanism are summarized in the diagram below.

Binding model of this compound on β-tubulin

Distinct Peptide Binding Site: this compound binds to a unique site on β-tubulin, separate from but physically close to the Vinca alkaloid binding domain and the exchangeable GTP site [1] [2] [3]. This proximity allows for allosteric interactions. Phomopsin A, an unrelated peptide, shares this binding site [1].

Non-competitive Inhibition: Unlike maytansine and rhizoxin, which compete directly with vinca alkaloids, this compound is a non-competitive inhibitor of vincristine binding. This suggests it binds to a different site, allosterically disrupting vinca alkaloid binding [1] [2].

Effects on Nucleotide Exchange: Binding of this compound strongly inhibits the binding of GTP to the exchangeable site on tubulin, an effect even more potent than that of maytansine. However, it does not displace nucleotide already bound to tubulin [1] [2].

Quantitative Biological Activity & Binding Data

The potency of this compound is evident across various biochemical and cellular assays. The table below summarizes key quantitative data.

| Assay Type | Experimental System | This compound Activity (IC₅₀/Kᵢ) | Comparison with Other Agents |

|---|---|---|---|

| Cytotoxicity (IC₅₀) | L1210 Murine Leukemia Cells | 0.03 nM [4] [5] | Maytansine (0.5 nM), Rhizoxin (1 nM), Vinblastine (20 nM) [4] |

| Cytotoxicity (IC₅₀) | NCI-H69 Small Cell Lung Cancer | 0.059 nM [5] | |

| Cytotoxicity (IC₅₀) | DU-145 Prostate Cancer | 0.5 nM [5] | |

| Tubulin Polymerization (IC₅₀) | Purified Tubulin in Glutamate | 1.2 µM [4] | Phomopsin A (1.4 µM), Vinblastine (1.5 µM), Maytansine (3.5 µM) [4] |

| Vinca Alkaloid Binding (Kᵢ) | Inhibition of [³H]Vincristine Binding | 1.4 µM (Non-competitive) [1] [2] | Vinblastine (6.6 µM, Competitive), Maytansine (3.1 µM, Competitive) [1] |

Key Experimental Methodologies

The foundational insights into this compound's mechanism were derived from several key laboratory techniques.

Ligand Binding Assays: The characterization of this compound's binding site relied heavily on radioligand competition experiments. Studies typically used radiolabeled [³H]vincristine or [³H]this compound to monitor binding to tubulin in the presence of competing drugs. The inhibition constants (Kᵢ) were determined through Scatchard analysis [1] [6]. For this compound, binding kinetics were found to be biphasic and complicated by a drug-induced tubulin aggregation reaction [6].

Tubulin Polymerization Assays: The direct antimicrotubule effect was measured by monitoring the absorbance (at 350 nm) of a solution of purified tubulin as it polymerizes into microtubules. Drugs that inhibit polymerization, like this compound, prevent the increase in turbidity that accompanies this process. These assays determined the IC₅₀ values for polymerization inhibition [4].

GTP Interaction Studies: The effect on the exchangeable nucleotide site was assessed by measuring the inhibition of binding of radiolabeled [³H]GTP to tubulin. Additionally, the inhibition of tubulin-dependent GTP hydrolysis was a key metric, which this compound strongly suppressed [1] [4].

From Natural Product to Clinical Payload

The exceptional potency of this compound made it a promising candidate for cancer therapy, but its direct clinical development was halted due to a narrow therapeutic window and toxicity, such as peripheral neuropathy, in clinical trials [5]. This challenge was overcome by leveraging its mechanism in a new therapeutic modality.

Derivative Payloads in ADCs: The structural backbone of this compound served as the template for designing novel cytotoxic payloads, primarily Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). These derivatives retain the potent antimitotic activity of the parent compound but are designed for conjugation to antibodies [7].

Approved Antibody-Drug Conjugates (ADCs): By linking these auristatin payloads to antibodies that target specific tumor antigens, the cytotoxic effect is delivered directly to cancer cells, sparing healthy tissues. This strategy has led to the approval of several ADCs, including Brentuximab vedotin (Adcetris), Enfortumab vedotin (Padcev), Polatuzumab vedotin (Polivy), and Belantamab mafodotin (Blenrep) [7] [5].

References

- 1. Binding of this compound to Tubulin at a Distinct Site ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of this compound to tubulin at a distinct site for ... [sciencedirect.com]

- 3. Binding of this compound to tubulin at a distinct site for ... [asu.elsevierpure.com]

- 4. This compound, a powerful cytostatic peptide derived from ... [pubmed.ncbi.nlm.nih.gov]

- 5. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of this compound with tubulin [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Development of this compound-Derived ... [pubmed.ncbi.nlm.nih.gov]

marine natural product dolastatin 10 biological activity

Biological Activity & Mechanism of Action

Dolastatin 10 is a linear pentapeptide originally isolated from the marine sea hare Dolabella auricularia, though its true biosynthetic source is now recognized to be marine cyanobacteria [1] [2]. It functions as a potent antimitotic agent that inhibits tubulin polymerization.

- Primary Molecular Target: Binds to the β-subunit of tubulin at the vinca alkaloid binding site, thereby inhibiting tubulin polymerization and GTP hydrolysis [1] [3].

- Downstream Cellular Effects:

The diagram below illustrates this mechanistic pathway.

Figure 1: this compound mechanism of action, from tubulin binding to apoptosis.

Antitumor Potency Across Cancer Cell Lines

This compound exhibits remarkable cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines in vitro [1] [5].

Table 1: In vitro cytotoxic activity (IC₅₀) of this compound [1]

| Cancer Cell Line | IC₅₀ (nM) | Cancer Type |

|---|---|---|

| L1210 Leukemia | 0.03 nM | Leukemia |

| NCI-H69 | 0.059 nM | Small Cell Lung Cancer |

| DU-145 | 0.5 nM | Prostate Cancer |

| Non-Hodgkin Lymphoma | ~3-4 logs stronger than vincristine [1] | Lymphoma |

Key Experimental Protocols

To evaluate the biological activity of this compound and its analogs, researchers employ several standard assays.

Table 2: Key Experimental Methodologies for this compound Evaluation

| Assay Type | Protocol Summary | Key Outcome Measures |

|---|---|---|

| Tubulin Polymerization Assay [1] | Incubate purified tubulin with the test compound and monitor turbidity change (absorbance at 340 nm) over time. | Inhibition of polymerization slope; IC₅₀ value. |

| Cell Viability/Proliferation (e.g., MTT Assay) [1] [6] | Treat cancer cells with serially diluted compound for a set duration (e.g., 72 hrs), then add MTT reagent to measure metabolically active cells. | Grown Inhibition 50% (GI₅₀) or IC₅₀ values. |

| Cell Cycle Analysis (Flow Cytometry) [4] | Stain fixed/permeabilized cells with a DNA-binding dye (e.g., Propidium Iodide) and analyze DNA content via flow cytometry. | Increased percentage of cells in the G2/M phase. |

| Apoptosis Assay (e.g., Caspase Activation) [1] | Use fluorogenic caspase substrates or antibodies against cleaved caspases to detect activation. | Increase in caspase-3/7 activity or levels of cleaved caspases. |

From Clinical Setback to ADC Payload Success

Despite its exceptional preclinical potency, this compound itself failed in Phase II clinical trials due to dose-limiting toxicities, notably peripheral neuropathy, and insufficient efficacy at the maximum tolerated dose [1] [3]. This setback prompted a strategic pivot in its application.

The molecule's extraordinary potency made it an ideal payload for Antibody-Drug Conjugates (ADCs). This approach uses a monoclonal antibody to deliver the cytotoxic agent specifically to tumor cells, minimizing systemic exposure [1] [2].

- Key Derivatives: Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) are synthetic analogs of this compound optimized for linker attachment and ADC stability [1] [6].

- Clinical Success: This strategy has led to the development of multiple approved ADCs.

- Brentuximab vedotin (Adcetris): An MMAE-based ADC approved for systemic anaplastic large T-cell lymphoma and Hodgkin lymphoma [1].

Table 3: Structural modifications and their impact on this compound analogs

| Analog Name | Key Structural Modifications | Rationale & Outcome |

|---|---|---|

| MMAE | C-terminal dolaphenine replaced with a mono-methyl auristatin E moiety; P1 unit is monomethylvaline (MeVal). | Optimized for ADC conjugation; highly potent tubulin inhibitor used in approved drugs [1] [6]. |

| MMAF | C-terminal phenylalanine moiety. | Altered charge and membrane permeability; may reduce off-target toxicity [1] [3]. |

| TZT-1027 (Soblidotin) | P1 unit is Dov; C-terminus is modified. | Entered Phase I clinical trials; showed effects like neutropenia [1]. |

| Dolastatinol | C-terminal hydroxyl methylene functional group. | A synthetic analog demonstrating that C-terminal modifications can preserve potent anticancer properties [3]. |

Synthesis of this compound and Analogs

The total supply of this compound for research and development relies on chemical synthesis due to its scarce natural availability [3]. Two primary synthetic strategies are employed:

- Solution-Phase Synthesis: Traditional method for preparing this compound and early analogs, involving stepwise coupling of protected amino acid building blocks [1].

- Solid-Phase Peptide Synthesis (SPPS): A more modern and efficient approach, particularly for generating libraries of analogs for Structure-Activity Relationship (SAR) studies. The Fmoc (fluorenylmethyloxycarbonyl) chemistry strategy is commonly used, as demonstrated in the synthesis of dolastatinol [3].

References

- 1. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the discovery and development of anticancer ... [pubs.rsc.org]

- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin ... [pmc.ncbi.nlm.nih.gov]

- 4. Marine Natural Products in Preclinical Cancer Studies [mdpi.com]

- 5. Marine Antitumor Peptide this compound: Biological Activity, ... [mdpi.com]

- 6. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin ... [pmc.ncbi.nlm.nih.gov]

dolastatin 10 in vitro cytotoxicity assay protocol

In Vitro Cytotoxicity of Dolastatin 10

This compound exhibits exceptionally high cytotoxicity at sub-nanomolar concentrations against a broad spectrum of cancer cell lines, primarily through the inhibition of tubulin polymerization and induction of apoptosis [1] [2] [3].

Table 1: Summary of In Vitro Cytotoxicity (IC₅₀) of this compound

| Cancer Cell Line | Cell Line Description | IC₅₀ Value | Key Findings | Citation |

|---|---|---|---|---|

| NCI-H69 | Small Cell Lung Cancer (SCLC) | 0.059 nM | Induction of apoptosis; Bcl-2 phosphorylation | [1] [3] |

| NCI-H82 | SCLC | ~0.032 to 0.184 nM | Growth inhibition across four SCLC lines | [4] |

| NCI-H446 | SCLC | ~0.032 to 0.184 nM | Growth inhibition; used in in vivo xenograft models | [4] |

| NCI-H510 | SCLC | ~0.032 to 0.184 nM | Growth inhibition; Bcl-2 modification observed | [4] |

| L1210 | Leukemia | 0.03 nM | Potent antiproliferative activity | [1] [3] |

| DU-145 | Prostate Cancer | 0.5 nM | Strong antiproliferation effect | [1] [3] |

| KM20L2 | Colon Tumor | 0.1-1 nM (Total Growth Inhibition) | Sensitive to tubulin-binding agents | [2] |

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for evaluating this compound's cytotoxicity and mechanism of action, integrating common methods from the literature.

Detailed Methodologies from Literature

Based on the research, here are the specific methodologies you can adapt for your experiments.

1. Cell Culture and Reagent Preparation

- Cell Lines: Use validated cancer cell lines from reputable repositories (e.g., ATCC, DSMZ). Small cell lung cancer (SCLC) lines like NCI-H69, NCI-H82, and NCI-H446 are well-documented for their sensitivity to this compound [4] [1].

- Drug Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further serial dilutions should be made in cell culture medium to achieve the desired final concentrations, typically in the sub-nanomolar range (e.g., from 0.01 nM to 1 nM). Include a vehicle control (e.g., DMSO at the same concentration as in treated groups) [4].

2. Cell Viability and Growth Inhibition Assay (MTT Assay) The MTT assay is a standard colorimetric method used to quantify cell metabolic activity as a proxy for viability and proliferation [4] [3].

- Procedure:

- Seed cells in 96-well plates at a density determined by preliminary optimization growth curve.

- After cell attachment, treat with this compound across a range of concentrations.

- Incubate for a defined period, commonly 48 to 96 hours [4].

- Add MTT reagent to each well and incubate further to allow formazan crystal formation by metabolically active cells.

- Solubilize the formazan crystals with a solvent like DMSO or isopropanol.

- Measure the absorbance at a specific wavelength using a microplate reader.

- Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) can be determined using non-linear regression analysis of the dose-response curve.

3. Apoptosis Detection Assays this compound induces programmed cell death, which can be confirmed with these methods:

- TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed and permeabilized after treatment, and terminal deoxynucleotidyl transferase enzyme is used to label the 3'-ends of DNA fragments with a fluorescent tag for detection and quantification [4].

- Fluorescent Microscopy: Use DNA-binding dyes like Hoechst 33342 or DAPI to stain the nuclei of fixed cells. Apoptotic cells can be identified by characteristic morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies [4].

4. Investigating Mechanism of Action: Bcl-2 Phosphorylation A key mechanism involves the modification of the anti-apoptotic protein Bcl-2.

- Immunoblot Analysis (Western Blot):

- Cell Lysis: Lyse treated and control cells to extract total protein.

- Electrophoresis: Separate the proteins by molecular weight using SDS-PAGE gel.

- Transfer: Transfer the proteins from the gel onto a nitrocellulose or PVDF membrane.

- Blocking and Incubation: Block the membrane to prevent non-specific binding, then incubate with a primary antibody specific for Bcl-2.

- Detection: Incubate with a labeled secondary antibody and use a detection system to visualize the protein bands.

- Expected Result: this compound treatment induces a shift in the electrophoretic mobility of the Bcl-2 protein band, which is indicative of phosphorylation. This can be confirmed by treating the protein extract with a phosphatase enzyme (e.g., calcineurin), which should reverse the mobility shift [4].

Critical Considerations for Researchers

- Potency Handling: Due to its extreme potency (IC₅₀ in the picomolar to nanomolar range), precise pipetting and careful preparation of drug dilutions are paramount to obtain accurate and reproducible results.

- Solvent Controls: The use of DMSO as a solvent necessitates rigorous vehicle controls to ensure that any observed effects are due to this compound and not the solvent itself.

- Assay Linearity: For viability assays like MTT, ensure that the number of seeded cells and the assay duration are within the linear range of the assay to avoid saturation artifacts.

- Mechanistic Confirmation: Combining viability assays with mechanistic studies (e.g., immunoblotting for Bcl-2 phosphorylation) provides a more comprehensive understanding of the compound's activity and confirms its intended mechanism of action.

References

- 1. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Marine Antitumor Peptide this compound: Biological Activity, ... [mdpi.com]

- 4. Activity of this compound against small-cell lung cancer in vitro ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing Dolastatin 10-Induced Microtubule Assembly Inhibition

Introduction

Dolastatin 10 is a potent antimitotic pentapeptide originally isolated from the marine mollusk Dolabella auricularia [1]. Its primary mechanism of action involves binding to tubulin, the building block of microtubules, thereby disrupting the dynamic process of microtubule assembly and leading to cell cycle arrest and apoptosis [2] [3] [4]. This protocol provides a detailed methodology for conducting in vitro microtubule assembly inhibition assays, which are crucial for evaluating the efficacy and mechanism of tubulin-targeting agents like this compound and its derivatives. The assay measures the decrease in turbidity associated with polymerized tubulin in the presence of an inhibitor, providing a quantitative assessment of compound potency.

Mechanism of Action

This compound exerts its cytotoxic effect by binding to a distinct site on β-tubulin, which is in close physical proximity to the exchangeable GTP site and the Vinca alkaloid binding domain [2] [4]. This binding has several downstream consequences:

- Inhibition of Tubulin Polymerization: this compound potently inhibits the polymerization of tubulin into microtubules [3] [5].

- Suppression of GTP Hydrolysis: It strongly inhibits tubulin-dependent GTP hydrolysis, a process essential for microtubule dynamics [2] [3].

- Noncompetitive Vinca Alkaloid Displacement: It noncompetitively inhibits the binding of Vinca alkaloids (e.g., vinblastine, vincristine) to tubulin, indicating a separate but potentially overlapping binding site [2] [4]. The exceptional potency of this compound, which can be 20- to 50-fold greater than vinblastine, is attributed not only to its high binding affinity but also to its sustained intracellular retention, which prolongs its antimitotic effect [6].

The following diagram illustrates the molecular mechanism and cellular consequences of this compound activity:

Experimental Protocols

Microtubule Assembly Inhibition Assay

This protocol is adapted from standard tubulin polymerization assays and references key studies on this compound [2] [3] [7].

3.1.1 Principle The assay monitors the increase in light scattering (absorbance or turbidity) that occurs as tubulin polymerizes into microtubules. Inhibitors of polymerization, such as this compound, will reduce the rate and extent of this increase in a concentration-dependent manner.

3.1.2 Materials and Reagents

- Tubulin Protein: Purified porcine brain tubulin (commercially available, e.g., from Cytoskeleton Inc., Cat. No. BK011P) [7].

- This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Aliquot and store at -20°C or below. Note: The compound is unstable in solution; prepare fresh working dilutions as needed [5].

- General Tubulin Buffer (GTB): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9 with KOH. Store at 4°C.

- GTP Solution: 10 mM GTP in ultrapure water. Aliquot and store at -20°C.

- Positive Control: Vinblastine sulfate (1-10 mM stock in DMSO).

- Equipment: Spectrophotometer or plate reader capable of maintaining 37°C and measuring absorbance at 340-350 nm; thermostatted water bath; cuvettes or 96-well plates.

3.1.3 Procedure

- Reconstitution: Reconstitute lyophilized tubulin according to the manufacturer's instructions on ice. Centrifuge briefly before use.

- Reaction Setup: Prepare the tubulin-drug mixture in GTB on ice. A typical reaction volume is 100-150 µL.

- Test Samples: Pre-incubate tubulin (final concentration 1.5-3 mg/mL or 15-30 µM) with varying concentrations of this compound (e.g., 0.3 µM, 1 µM, 3 µM) for 5-10 minutes on ice [7].

- Vehicle Control: Tubulin with an equal volume of DMSO (e.g., 0.1-1% v/v).

- Positive Control: Tubulin with a known inhibitor like vinblastine.

- Blank: GTB buffer only.

- Initiation of Polymerization: Add GTP to all samples to a final concentration of 1 mM. Mix quickly by gentle pipetting.

- Data Acquisition: Immediately transfer the reaction mixture to a pre-warmed cuvette or well maintained at 37°C in the spectrophotometer. Record the absorbance at 340 nm every minute for 60 minutes [7].

3.1.4 Data Analysis

- Plot absorbance (340 nm) versus time for each concentration of this compound and controls.

- Calculate the polymerization rate (slope of the linear growth phase) and the maximum extent of polymerization (plateau absorbance) for each curve.

- Determine the IC₅₀ value (concentration causing 50% inhibition of maximum polymerization) by plotting the percentage of inhibition of polymerization extent or rate against the log of the drug concentration.

Cell-Based Antiproliferative Assay (SRB Assay)

This protocol complements the biochemical assay by evaluating the cellular consequences of microtubule inhibition [1] [5] [7].

3.2.1 Principle The Sulforhodamine B (SRB) assay measures cellular protein content, which is proportional to cell mass, to determine drug-induced cytotoxicity and growth inhibition.

3.2.2 Procedure

- Cell Seeding: Seed cancer cell lines (e.g., L1210, MCF-7, DU-145) in 96-well plates at a density of 5,000-50,000 cells/well in 200 µL of complete growth medium. Incubate overnight [5] [7].

- Drug Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a blank (medium only). Typically, a 48-hour incubation is used [5].

- Fixation and Staining: After incubation, terminate the assay by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% (w/v). Incubate at 4°C for 1 hour to fix cells. Wash plates and stain with 0.4% (w/v) SRB solution for 30 minutes.

- Elution and Measurement: Wash off unbound dye with 1% acetic acid and air-dry. Elute the bound dye with a 10 mM unbuffered Tris base solution. Measure the absorbance at 564 nm.

3.2.3 Data Analysis

- Calculate cell growth inhibition percentage:

% Inhibition = [1 - (Abs_treated / Abs_control)] * 100. - Generate dose-response curves and calculate the GI₅₀ value (concentration that causes 50% growth inhibition).

Data Presentation and Analysis

Quantitative Inhibition Data

The table below summarizes key potency data for this compound from various experimental models.

Table 1: Summary of this compound Potency in Various Assays

| Assay Type | Cell Line / System | IC₅₀ / GI₅₀ Value | Key Observation | Reference |

|---|---|---|---|---|

| Tubulin Polymerization | Purified Porcine Tubulin | 1.2 µM | More potent than vinblastine (1.5 µM) and maytansine (3.5 µM) | [3] |

| Cell Growth Inhibition | L1210 Leukemia (mouse) | 0.03 - 0.9 nM | Exceptional cytotoxicity | [1] [5] |

| Cell Growth Inhibition | MCF-7 Breast Cancer | 0.005 nM | Sub-nanomolar potency | [5] |

| Cell Growth Inhibition | DU-145 Prostate Cancer | 0.007 nM | Sub-nanomolar potency | [5] |

| Cell Growth Inhibition | NCI-H69 Small Cell Lung Cancer | 0.059 nM | Effective against solid tumors | [1] |

| Vinca Alkaloid Binding | Tubulin (Noncompetitive) | Kᵢ = 1.4 µM | More potent than competitive inhibitors | [2] [4] |

Comparison with Vinca Alkaloids

A side-by-side comparison highlights the superior pharmacological properties of this compound.

Table 2: Key Differentiating Factors Between this compound and Vinblastine

| Parameter | This compound | Vinblastine | Biological Implication |

|---|---|---|---|

| Binding Site | Distinct peptide site near Vinca domain | Vinca domain | Allows for noncompetitive inhibition and unique interactions [2] [4] |

| Intracellular Uptake & Retention | Slow uptake (max at 6h), no efflux for >2h | Rapid uptake (max at 20min), rapid efflux (t₁/₂ ~10min) | Prolonged target engagement and greater potency for this compound [6] |

| Inhibition of GTP Binding | Strongly inhibits | Weak effect | Directly interferes with a critical site for microtubule dynamics [2] |

| Cytotoxicity (IC₅₀ in CA46 cells) | 50 pM | 1.0 nM | This compound is ~20-fold more cytotoxic [6] |

Troubleshooting and Technical Notes

- Low Polymerization Signal: Ensure tubulin quality and that GTP is fresh. Verify that the spectrophotometer temperature is stable at 37°C.

- High Background in Cellular Assays: Optimize cell seeding density to prevent overgrowth during the assay period. Ensure proper washing steps in the SRB assay.

- Inconsistent IC₅₀ Values: Use freshly prepared drug solutions as this compound is unstable in solution over time [5]. Ensure consistent pre-incubation times with tubulin.

- Administration Consideration: For in vivo studies, note that infusion may be superior to bolus injection for optimal activity, likely due to pharmacokinetic and retention properties [6] [1].

Conclusion

This compound is a powerful tool compound and a benchmark agent for studying peptide-based antimitotics. The protocols outlined here for biochemical and cell-based assays provide a robust framework for evaluating its mechanism and potency. The remarkable cytotoxicity of this compound, driven by its unique binding site and sustained intracellular retention, has paved the way for its derivatives (e.g., MMAE, MMAF) to become successful payloads in Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin, highlighting the translational value of these fundamental assays [1] [7].

References

- 1. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. Binding of this compound to tubulin at a distinct site for ... [sciencedirect.com]

- 3. This compound, a powerful cytostatic peptide derived from ... [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of this compound to Tubulin at a Distinct Site ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (DLS 10) | Microtubule/Tubulin Inhibitor [medchemexpress.com]

- 6. Sustained intracellular retention of this compound causes its ... [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of novel this compound derivatives ... [sciencedirect.com]

measuring dolastatin 10 plasma concentration radioimmunoassay RIA

Application Notes: RIA for Dolastatin 10 Pharmacokinetics

Radioimmunoassay (RIA) provides a highly sensitive method for quantifying this compound in biological fluids like plasma, which is crucial for pharmacokinetic studies during preclinical and clinical development [1]. The extreme potency of this compound, which acts in nanomolar concentrations, necessitates such a sensitive detection method [2].

A developed RIA method for this compound has a reported limit of detection in mouse plasma of 5 ng/mL [1]. The same antiserum exhibited significant (65%) cross-reactivity with the related compound Dolastatin 15, which is an important consideration for assay specificity [1].

Detailed Experimental Protocol

This protocol summarizes the key reagents and steps for measuring this compound plasma concentration using a competitive RIA, based on general RIA principles and its documented application to this compound [1] [3] [4].

Principle: The assay is based on competitive binding. Radioactively labeled this compound and unlabeled this compound from a patient sample compete for a limited number of binding sites on a specific antibody. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample [4].

Key Reagents and Equipment:

- Specific Antiserum: Rabbit antiserum raised against this compound [1].

- Radio-labeled Antigen: this compound labeled with a radioisotope (e.g., Iodine-125, ^125^I) [1] [4].

- Standard/Calibrator: Pure, unlabeled this compound for generating the standard curve [4].

- Separation Method: A method to separate antibody-bound from free radio-labeled antigen (e.g., double antibody technique, charcoal, or solid-phase methods) [1] [4].

- Detection Instrument: A gamma counter for measuring radioactivity [4].

Procedural Workflow: The following diagram outlines the core steps of the RIA procedure for this compound.

Detailed Steps:

- Preparation: Prepare a series of tubes containing a constant, limited amount of specific antiserum and radio-labeled this compound.

- Competition: Add known concentrations of unlabeled this compound standard (for the calibration curve) or unknown plasma samples to the respective tubes.

- Incubation: Incubate the mixture to allow the competitive binding reaction between the labeled antigen, unlabeled antigen, and the antibody to reach equilibrium.

- Separation: Separate the antibody-bound antigen from the free antigen using an appropriate method. The double antibody technique, often combined with polyethylene glycol, is frequently used [1] [4].

- Measurement: Measure the radioactivity in the bound fraction (or the free fraction, depending on the protocol) using a gamma counter [4].

- Calculation: Plot a standard curve of the measured radioactivity (often expressed as % bound) versus the known concentration of the this compound standard. Use this curve to interpolate the concentration of this compound in the unknown plasma samples.

Assay Performance and Pharmacokinetic Data

The table below summarizes key performance and application data for the this compound RIA, derived from a preclinical study.

Table 1: this compound RIA Performance and Application in Mouse Pharmacokinetics

| Parameter | Value / Description | Context / Note |

|---|---|---|

| Limit of Detection | 5 ng/mL | In mouse plasma [1]. |

| Cross-reactivity | 65% with Dolastatin 15 | Consider for assay specificity [1]. |

| Reported Plasma Binding | >90% | High plasma protein binding [1]. |

| Pharmacokinetic (PK) Half-life (t~1/2~β) | ~3x longer than Dolastatin 15 | Detectable up to 4 hours post-administration for Dolastatin 15 [1]. |

| Area Under Curve (AUC) | 333 ng·mL⁻¹·h | 1.6-fold higher than Dolastatin 15 (208 ng·mL⁻¹·h) after 1 mg/kg i.v. dose [1]. |

| Key Utility | Pharmacokinetic studies in phase I clinical trials | [1] |

Critical Considerations for Researchers

- Specificity: The observed cross-reactivity with Dolastatin 15 means this specific assay may not be suitable for studies where both compounds are present unless the contribution from Dolastatin 15 is accounted for [1].

- Safety and Regulation: Working with radioisotopes (e.g., ^125^I) requires specific safety measures, licensing, and radiation safety protocols, making the technique more complex than non-radioactive immunoassays [3].

- Method Validation: Ensure the assay is properly validated for its intended use. Key validation criteria for any RIA include sensitivity, specificity, precision, and accuracy [5].

- Modern Alternatives: While RIA is a robust and sensitive technique, Enzyme-Linked Immunosorbent Assay (ELISA) has largely replaced RIA in many clinical laboratories due to the avoidance of radioisotopes [3].

Conclusion

RIA is a validated and highly sensitive technique suitable for measuring the plasma concentration of potent compounds like this compound in support of pharmacokinetic studies. The provided protocol and data serve as a foundational guide for researchers aiming to implement this assay, with careful attention required for specificity and safety.

References

- 1. Antitumour evaluation of dolastatins and 15 and their measurement... [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Antitumor Peptide this compound: Biological Activity ... [pmc.ncbi.nlm.nih.gov]

- 3. ( Radioimmunoassay ) | SpringerLink RIA [link.springer.com]

- 4. Radio Immunoassay Notes | PDF [slideshare.net]

- 5. Validation Criteria for Radioimmunoassay [link.springer.com]

auristatin MMAE MMAF dolastatin 10 derivatives ADC

Comparison of Auristatin Payloads MMAE and MMAF

| Characteristic | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |

|---|---|---|

| Chemical Structure | Synthetic pentapeptide; Uncharged C-terminus [1] [2] | Synthetic pentapeptide; Charged C-terminal phenylalanine (COOH group) [1] [2] |

| Mechanism of Action | Potent inhibitor of tubulin polymerization, arresting cell cycle in G2/M phase [1] [2] | Inhibits tubulin polymerization; activity is attenuated due to charged C-terminus [1] [2] |

| Cytotoxic Potency (Free Toxin) | ~200-fold less potent than parent compound dolastatin 10 [2] | ~1000-fold less potent than parent compound this compound [2] |

| Membrane Permeability | High (uncharged), enabling bystander effect [3] | Low (charged), lacks bystander effect [3] |

| Typical Linker Chemistry | Cleavable (e.g., MC-VC-PABC), leveraging cathepsin B in lysosomes [4] [1] [5] | Can be used with non-cleavable linkers [1] |

| Example ADCs (FDA-Approved) | Brentuximab vedotin (Adcetris), Polatuzumab vedotin (Polivy), Enfortumab vedotin (Padcev) [1] [5] | Belantamab mafodotin (Blenrep) [1] |

Application Notes: Auristatin Payloads in ADC Development

Auristatins, particularly MMAE and MMAF, are among the most successfully employed payload classes in Antibody-Drug Conjugates (ADCs). As synthetic analogs of the natural peptide this compound, they function as potent antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis [1] [2]. The strategic choice between MMAE and MMAF is a critical design decision, primarily governed by their differing capacities to kill neighboring bystander cells.

- The Bystander Effect: A key differentiator between MMAE and MMAF is the bystander effect. Due to its uncharged nature, free MMAE released inside a target cell can diffuse across the cell membrane to kill adjacent cancer cells, regardless of their antigen expression. This is particularly advantageous for treating solid tumors with heterogeneous antigen expression [3]. In contrast, the charged C-terminal phenylalanine of MMAF renders it membrane-impermeable, confining its cytotoxic activity strictly to the internalized target cells [2] [3].

- Linker Design and Payload Selection: The distinct chemical properties of MMAE and MMAF directly influence linker strategy. MMAE is typically conjugated via enzyme-cleavable linkers (e.g., the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl, or MC-VC-PABC, linker). This linker is stable in circulation but efficiently cleaved by the lysosomal protease cathepsin B after ADC internalization, releasing the active payload [4] [1] [5]. MMAF, however, can be effectively deployed with non-cleavable linkers. The charged moiety is retained upon intracellular degradation, and this metabolite demonstrates potent cytotoxicity while maintaining low membrane permeability, potentially offering a superior therapeutic window by reducing off-target toxicity [1].

Experimental Protocols

Protocol 1: Conjugation of MMAE to a Monoclonal Antibody via MC-VC-PABC Linker

This protocol details the site-specific conjugation of MMAE to an antibody's interchain cysteine residues using a maleimide-based, cathepsin-B-cleavable linker [4] [1] [5].

Materials:

- Purified monoclonal antibody (mAb) in PBS, pH 7.0-7.4

- MC-VC-PABC-MMAE linker-drug complex (LDC)

- Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

- Dimethyl sulfoxide (DMSO), anhydrous

- Ethylenediaminetetraacetic acid (EDTA)

- Desalting column (e.g., PD-10) or tangential flow filtration (TFF) system

Procedure:

- Partial Reduction of mAb:

- Dialyze the mAb into conjugation buffer (PBS with 5 mM EDTA, pH 7.2).

- Add a molar equivalent of TCEP (e.g., 2.5-3.5 equivalents per mAb) to partially reduce interchain disulfides.

- Incubate for 2-3 hours at 37°C.

- Conjugation:

- Dissolve the MC-VC-PABC-MMAE LDC in anhydrous DMSO.

- Add the LDC solution drop-wise to the reduced mAb with gentle stirring. A typical starting Drug-to-Antibody Ratio (DAR) target is 4.

- Allow the reaction to proceed for 1-2 hours at room temperature.

- Purification and Characterization:

- Quench the reaction by adding an excess of L-cysteine.

- Purify the conjugated ADC from unconjugated drug and aggregates using a desalting column or TFF.

- Determine the final DAR and assess aggregation using hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC).

- Partial Reduction of mAb:

Protocol 2: In Vitro Cytotoxicity Assay to Evaluate ADC Potency and Bystander Killing

This assay measures the direct cytotoxicity of an ADC and, for MMAE-based ADCs, its ability to kill antigen-negative cells via the bystander effect [3].

Materials:

- Target cancer cell line (Antigen-positive, e.g., HER3+ for CDX3379-MMAE [4])

- Bystander cancer cell line (Antigen-negative, isogenic preferred)

- ADC, naked antibody, and free MMAE/MMAF controls

- Cell culture media and reagents

- 96-well cell culture plates

- Cell Titer-Glo Luminescent Cell Viability Assay kit

Procedure:

- Direct Cytotoxicity:

- Seed antigen-positive cells in a 96-well plate.

- The next day, treat cells with a serial dilution of the ADC, naked antibody, and free payload.

- Incubate for 72-96 hours.

- Measure cell viability using the Cell Titer-Glo assay.

- Calculate IC₅₀ values from the dose-response curve.

- Bystander Killing Assay:

- Seed antigen-negative "bystander" cells in a 96-well plate.